1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine
Description
1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine is a nitrogen-rich fused heterocyclic compound characterized by a pyrazolo ring annulated to a pyrrolo[1,2-a]pyrazine core.
Properties
CAS No. |
95194-08-4 |
|---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1,3,4,7-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene |
InChI |
InChI=1S/C8H6N4/c1-2-6-4-9-7-5-10-11-8(7)12(6)3-1/h1-5H,(H,10,11) |
InChI Key |
IPIOBSVLACUIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=NC3=C2NN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Carbamate and Urea Derivatives from Pyrazole Carboxylic Acid Azides
One of the classical approaches involves starting from 1-phenyl-5-(pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid azide. This intermediate reacts with alcohols and amines to form carbamates and urea derivatives, respectively. Subsequent alkaline hydrolysis of carbamates yields amines, which upon acylation or aroylation form amide derivatives. These amides and ureas undergo cyclodehydration to afford the pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine core. This method was reported to produce various derivatives exhibiting antibacterial and antifungal activities, indicating the biological relevance of this synthetic route.
Oxidative Cyclization Using Iodosobenzene as Oxidant
A more recent and efficient synthetic method involves the oxidative ring closure of 1H-pyrazol-5-amine using iodosobenzene (PhIO) as an oxidizing agent in acetonitrile under mild, transition-metal-free conditions. The reaction proceeds through dehydrogenation of the primary amino group, followed by condensation with 1H-pyrrole-2-carbaldehyde in the presence of cesium carbonate as a base, producing the 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine scaffold. This method offers a concise and environmentally friendly approach with good yields and operational simplicity.
Cyclization of Pyrrole-Based Enaminones
Another synthetic strategy involves the cyclization of 2-formylpyrrole-based enaminones with reagents such as dimethylformamide dimethyl acetal and ammonium acetate. This one-step process converts substituted pyrroles into pyrrolo[1,2-a]pyrazines, which are structurally related to the target compound. Yields vary depending on the substituents on the pyrrole ring, with reported yields ranging from 57% to 80%. This method provides a modular approach to access diverse derivatives of the fused pyrazolo-pyrrolo system.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) to replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity and thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Diversity
Fused heterocycles sharing the pyrrolo[1,2-a]pyrazine core exhibit significant structural diversity based on the position and nature of fused rings. Key examples include:
The target compound, 1H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine, differs in the pyrazolo ring’s fusion site (C4 and C3 positions), which may influence electronic properties and intermolecular interactions compared to analogs .
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